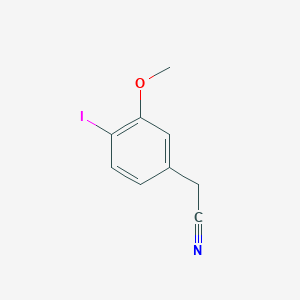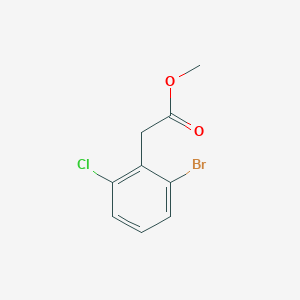![molecular formula C12H19NO5 B6601475 7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid CAS No. 1251002-65-9](/img/structure/B6601475.png)
7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(tert-butoxy)carbonyl]-4-oxa-7-azaspiro[2.5]octane-1-carboxylic acid, or TBOC-OA-ASO for short, is a synthetic compound that has been used for a variety of scientific research applications. It is a versatile molecule that has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
TBOC-OA-ASO has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the mechanism of action of various drugs. It has also been used to study the effects of various hormones on the body and to study the effects of various environmental toxins on the body.
Mécanisme D'action
The mechanism of action of TBOC-OA-ASO is not yet fully understood. However, it is believed that it may act as an inhibitor of certain enzymes, such as protein kinases. This inhibition may lead to the inhibition of certain biochemical pathways, which can lead to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
TBOC-OA-ASO has been found to have a wide range of biochemical and physiological effects. It has been found to be a potent inhibitor of certain protein kinases, which can lead to the inhibition of certain biochemical pathways. In addition, it has been found to have an inhibitory effect on the production of certain hormones, such as cortisol and testosterone. Finally, it has been found to be an effective inhibitor of certain environmental toxins, such as polychlorinated biphenyls (PCBs).
Avantages Et Limitations Des Expériences En Laboratoire
TBOC-OA-ASO has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, it has been found to have a wide range of effects on the body, making it a useful tool for studying the effects of various hormones, drugs, and environmental toxins. However, it has also been found to be a potent inhibitor of certain enzymes, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for TBOC-OA-ASO. One potential direction is to further study its mechanism of action and its effects on various biochemical pathways. Additionally, it could be used to study the effects of various environmental toxins on the body. Finally, it could be used to study the structure and function of proteins, as well as to investigate the mechanism of action of various drugs.
Méthodes De Synthèse
TBOC-OA-ASO is synthesized using a two-step process. The first step involves the reaction of a tert-butoxycarbonyl (TBOC) protected amino acid with an aldehyde in the presence of a base catalyst. The resulting product is then reacted with an azaspiro compound in the presence of a strong acid catalyst. This two-step process yields a compound with the molecular formula C7H14NO4.
Propriétés
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxa-7-azaspiro[2.5]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-4-5-17-12(7-13)6-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFCWZULCKROMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3ar,6ar)-octahydropentalen-3a-yl]methanol](/img/structure/B6601402.png)

![1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B6601414.png)




![3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B6601452.png)





